molecular formula C12H10BrNO3 B13920267 Methyl 3-bromo-8-methoxyquinoline-6-carboxylate

Methyl 3-bromo-8-methoxyquinoline-6-carboxylate

Cat. No.: B13920267
M. Wt: 296.12 g/mol
InChI Key: DDLYMHWYIWRUNU-UHFFFAOYSA-N
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Description

Methyl 3-bromo-8-methoxyquinoline-6-carboxylate is a quinoline derivative with the molecular formula C12H10BrNO3. This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are often studied for their biological activities and potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-8-methoxyquinoline-6-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method includes the bromination of 8-methoxyquinoline-6-carboxylic acid using bromine or a brominating agent in the presence of a catalyst. The resulting bromo derivative is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-bromo-8-methoxyquinoline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-8-methoxyquinoline-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for these targets. The quinoline ring system is known to intercalate with DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-8-methoxyquinoline-6-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 3-bromo-8-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C12H10BrNO3/c1-16-10-5-8(12(15)17-2)3-7-4-9(13)6-14-11(7)10/h3-6H,1-2H3

InChI Key

DDLYMHWYIWRUNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=C(C=N2)Br

Origin of Product

United States

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